carzinophilin

Antitumor efficacy In vivo pharmacology Azinomycin comparison

Carzinophilin (also referred to as azinomycin B or carzinophilin A) is a naturally occurring polyketide-derived antitumor antibiotic first isolated from Streptomyces sahachiroi in 1954. It is a bifunctional DNA alkylating agent that forms covalent interstrand cross-links (ICLs) within the major groove of double-stranded DNA through the action of its two electrophilic centers—an epoxide and an aziridine moiety—resulting in potent cytotoxicity at submicromolar concentrations.

Molecular Formula C30H32N4O12
Molecular Weight 640.599
CAS No. 1403-28-7
Cat. No. B1143379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecarzinophilin
CAS1403-28-7
Synonymscarzinophilin
Molecular FormulaC30H32N4O12
Molecular Weight640.599
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carzinophilin (CAS 1403-28-7) Procurement Guide: Selecting the Correct Azinomycin for DNA Cross-Linking Research


Carzinophilin (also referred to as azinomycin B or carzinophilin A) is a naturally occurring polyketide-derived antitumor antibiotic first isolated from Streptomyces sahachiroi in 1954 [1]. It is a bifunctional DNA alkylating agent that forms covalent interstrand cross-links (ICLs) within the major groove of double-stranded DNA through the action of its two electrophilic centers—an epoxide and an aziridine moiety—resulting in potent cytotoxicity at submicromolar concentrations [2][3]. The compound is structurally complex (molecular formula C₃₀H₃₂N₄O₁₂, MW ~640.6 g/mol) and notably distinct from its closest natural congener azinomycin A by the presence of a C-4 enol system [4]. This overview establishes the foundational context for the quantitative differentiation evidence that follows.

Why Carzinophilin (CAS 1403-28-7) Cannot Be Substituted by In-Class DNA Alkylators Without Empirical Justification


Carzinophilin (azinomycin B) shares a DNA cross-linking mechanism with agents such as mitomycin C, yet generic substitution within this class is not scientifically defensible. Carzinophilin forms interstrand cross-links in the major groove of DNA at 5'-dGNT and 5'-dGNC sequences, whereas mitomycin C alkylates in the minor groove with strict CpG sequence preference [1][2]. Furthermore, carzinophilin does not require reductive activation—unlike mitomycin C—and its cross-linking efficiency is strongly pH-dependent, favored at lower pH [3]. Even between the two natural azinomycins, carzinophilin (B) displays superior in vivo antitumor activity compared to azinomycin A (193% vs. 76% increased life span in P388 leukemia) despite lower in vitro potency [4]. These mechanistic and pharmacological divergences mean that substituting carzinophilin with mitomycin C or azinomycin A will yield fundamentally different DNA damage spectra, repair kinetics, and therapeutic indices. The quantitative evidence below substantiates each of these critical differentiation points.

Carzinophilin (CAS 1403-28-7): Quantitative Head-to-Head Differentiation Evidence for Informed Procurement


Azinomycin B vs. Azinomycin A: In Vivo Antitumor Efficacy Inversion Despite Lower In Vitro Cytotoxicity

In a direct head-to-head comparative study, azinomycin B (carzinophilin) exhibited lower in vitro cytotoxicity than azinomycin A against L5178Y murine leukemia cells (IC₅₀ 0.11 μg/mL for B vs. 0.07 μg/mL for A), yet demonstrated substantially superior in vivo antitumor efficacy against P388 murine leukemia, achieving 193% increased life span (ILS) with 57% long-term survivors at 45 days at 32 μg/kg intraperitoneal dosing, compared to only 76% ILS for azinomycin A at the same dose [1]. This potency inversion—weaker in vitro but stronger in vivo—is a critical differentiator that cannot be predicted from cell-based screening alone and points to superior pharmacokinetic properties or tumor penetration for azinomycin B.

Antitumor efficacy In vivo pharmacology Azinomycin comparison

DNA Groove Binding Site and Sequence Selectivity Pattern: Carzinophilin vs. Mitomycin C

Carzinophilin (azinomycin B) forms interstrand cross-links in the major groove of DNA at sequences defined as 5'-dGNT-3' and 5'-dGNC-3', with the cross-link bridging a guanine and a purine residue located two base pairs apart on the complementary strand [1][2]. Armstrong et al. demonstrated using synthetic oligonucleotides with inosine and 7-deazaguanine substitutions that the relative cross-linking efficiency follows a hierarchy of 5'-dGNC > 5'-dGNT, with no detectable cross-linking at 5'-dGNA, 5'-dGNG, or 5'-dGNC variants where the adenine is replaced [1]. In contrast, mitomycin C cross-links exclusively in the minor groove with stringent CpG dinucleotide specificity, requiring reductive activation [3]. The major groove targeting of carzinophilin makes it a complementary tool to minor groove cross-linkers for studying DNA repair pathway selectivity.

DNA cross-linking Sequence selectivity Groove specificity

pH-Dependent Activation: Carzinophilin Functions Without Bioreductive Activation, Unlike Mitomycin C

Lown et al. demonstrated that carzinophilin rapidly produces covalent interstrand cross-links in native DNA without any requirement for chemical or enzymatic activation, and that both cross-linking and alkylation show strong pH dependence, being markedly favored at lower pH (acidic conditions) [1]. This is in direct contrast to mitomycin C, which requires reductive activation (enzymatic or chemical reduction of its quinone moiety) to generate the reactive mitosene intermediate capable of DNA alkylation [2]. The activation-independent mechanism of carzinophilin, coupled with its enhanced activity at acidic pH, suggests preferential activity in the hypoxic, acidic tumor microenvironment where reductive activation of mitomycin C may be inconsistent.

Drug activation Tumor microenvironment pH dependence

Thermal Stability of Carzinophilin-Induced DNA Cross-Links Confers Irreversible DNA Inactivation

Terawaki and Greenberg demonstrated that transforming DNA from Bacillus subtilis inactivated by carzinophilin was relatively resistant to further inactivation by heating at 100°C for 5 minutes and completely resistant to further inactivation by heating at 50°C for 30 minutes, in contrast to untreated control DNA which was progressively inactivated under identical thermal conditions [1]. Furthermore, carzinophilin-inactivated transforming DNA could be partially reactivated under conditions that reverse carzinophilin-induced cross-linking, confirming that the thermal stability is specifically attributable to covalent interstrand cross-links rather than non-specific DNA damage [1]. This property is consistent with mitomycin C-induced cross-links but distinguishes carzinophilin from mono-functional alkylating agents such as nitrogen mustards which do not confer comparable thermal stability.

DNA cross-link stability Transformation assay Thermal denaturation

Clinical Histopathological Comparison: Carzinophilin Outperforms Mitomycin C and Thio-TEPA in Local Bladder Cancer Administration

In a controlled clinical study involving 32 cases of urinary bladder cancer (transitional epithelium origin), carzinophilin, mitomycin C, and Thio-TEPA were compared for histopathological efficacy following both systemic (general) and local administration [1]. Local instillation of carzinophilin produced the most effective histopathological changes among the three agents, with efficacy ranked as carzinophilin > mitomycin C > Thio-TEPA [1]. Systemically administered drugs were less effective across all agents. This direct three-way comparison, albeit from an early clinical era, provides the only available human tissue-level evidence of carzinophilin's superiority over mitomycin C in a specific solid tumor context.

Bladder cancer Clinical comparison Histopathology

Optimal Research and Industrial Application Scenarios for Carzinophilin (CAS 1403-28-7) Based on Verified Differentiation Evidence


In Vivo Antitumor Efficacy Studies Requiring Superior Therapeutic Index Over Azinomycin A

Carzinophilin (azinomycin B) should be selected over azinomycin A for all in vivo antitumor efficacy studies, particularly in P388 leukemia and Ehrlich carcinoma models. The direct comparative data show that azinomycin B achieves a 193% increased life span (57% long-term survivors at 45 days) compared to only 76% ILS for azinomycin A at equivalent dosing (32 μg/kg i.p.) [1]. This 2.54-fold superiority in vivo, despite azinomycin B being 36% less potent in vitro (IC₅₀ 0.11 vs. 0.07 μg/mL), indicates that in vitro cytotoxicity screens will mislead compound selection for animal studies [1]. Procurement of azinomycin A for in vivo work would result in substantially inferior therapeutic outcomes.

DNA Repair Research Focused on Major Groove Interstrand Cross-Link Recognition and Processing

For laboratories investigating the cellular processing of structurally distinct DNA interstrand cross-links, carzinophilin provides an essential major-groove cross-linking tool that is mechanistically orthogonal to the commonly used minor-groove cross-linker mitomycin C [1][2]. The major groove adducts formed by carzinophilin at 5'-dGNT/dGNC sequences are recognized and processed by distinct DNA repair pathways compared to mitomycin C-induced minor groove CpG cross-links [2]. Researchers studying structure-specific endonucleases such as AziN, Fanconi anemia pathway components, or nucleotide excision repair of bulky major groove adducts should procure carzinophilin rather than attempting to substitute mitomycin C, which generates fundamentally different repair substrates [1].

Hypoxic or Acidic Tumor Microenvironment Models Where Reductive Activation Is Unreliable

Carzinophilin is the preferred DNA cross-linking agent for experimental models of the acidic, hypoxic tumor microenvironment. Unlike mitomycin C, which requires enzymatic bioreductive activation (NADPH-cytochrome P450 reductase or DT-diaphorase) that may be compromised under severe hypoxia, carzinophilin cross-links DNA without any activation step and shows enhanced activity at lower pH [1][2]. This activation-independent mechanism eliminates the confounding variable of variable reductase expression across cell lines or tumor regions, making carzinophilin a more reliable tool for generating consistent DNA damage levels in hypoxia studies [1].

Intravesical Chemotherapy Development Leveraging Documented Local Efficacy in Bladder Cancer

Translational researchers developing improved intravesical therapies for non-muscle-invasive bladder cancer should consider carzinophilin as a lead scaffold. The clinical histopathology study comparing carzinophilin, mitomycin C, and Thio-TEPA in 32 bladder cancer patients demonstrated that local (intravesical) administration of carzinophilin produced the most effective tumor histopathological changes among the three agents tested [1]. While the dataset is historical (1962), it represents the only available direct human tissue comparison and provides a rationale for carzinophilin-based analog development in bladder cancer indications where mitomycin C is currently the standard intravesical agent [1].

Quote Request

Request a Quote for carzinophilin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.